molecular formula C17H12N4O2S B12530330 Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- CAS No. 849543-90-4

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-

Cat. No.: B12530330
CAS No.: 849543-90-4
M. Wt: 336.4 g/mol
InChI Key: YWWFSEDYCOXPAE-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo-triazole derivatives, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- typically involves multi-step procedures. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This green chemistry approach is advantageous as it reduces the ecological footprint of the synthesis process.

Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . This process is influenced by the nature of the alkenyl substituent and the reaction conditions, such as the choice of electrophilic agents and solvents.

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and polyphosphoric acid has also been reported to facilitate intramolecular cyclization reactions, which are crucial for the formation of the thiazolo-triazole core .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to stabilize nanoparticles and its potent anticancer properties make it a valuable compound in both medicinal and materials science research .

Properties

CAS No.

849543-90-4

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(4-nitrophenyl)methyl]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C17H12N4O2S/c22-21(23)14-8-6-12(7-9-14)10-15-11-24-17-18-16(19-20(15)17)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

YWWFSEDYCOXPAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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